An In-depth Technical Guide to the Chemical Properties of 5-Chlorobenzofuran-2-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Chlorobenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its rigid benzofuran core, substituted with a reactive carboxylic acid group and a chlorine atom, imparts unique physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential biological applications of 5-Chlorobenzofuran-2-carboxylic acid, with a focus on its relevance in medicinal chemistry and drug discovery.
Chemical and Physical Properties
5-Chlorobenzofuran-2-carboxylic acid is a white to light yellow crystalline powder. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group on the benzofuran scaffold significantly influences its reactivity and biological profile.
Table 1: Physicochemical Properties of 5-Chlorobenzofuran-2-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | 5-chloro-1-benzofuran-2-carboxylic acid | [1] |
| Synonyms | 5-Chloro-2-benzofurancarboxylic acid, 5-Chlorocoumarilic acid | [1] |
| CAS Number | 10242-10-1 | [1] |
| Molecular Formula | C₉H₅ClO₃ | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 266 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| pKa (Predicted) | Due to the electron-withdrawing nature of the benzofuran ring and the chloro substituent, the pKa is predicted to be lower than that of benzoic acid (4.2), likely in the range of 3.5-4.0. | Theoretical |
| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Its solubility in aqueous solutions is expected to be low but increases significantly in alkaline conditions due to the formation of the carboxylate salt. | General chemical principles |
Synthesis
The synthesis of 5-Chlorobenzofuran-2-carboxylic acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized from 5-chlorosalicylaldehyde and ethyl bromoacetate.
Experimental Protocol: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure outlines the synthesis of the ethyl ester precursor.
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Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Caesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethanol
-
-
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (10 mmol) in a 1:1 mixture of MeCN and DMF (40 mL), add caesium carbonate (20 mmol).
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Reflux the reaction mixture for 48 hours.
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After cooling, remove the solid by filtration.
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Concentrate the filtrate under reduced pressure.
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Dilute the residue with ethyl acetate and wash successively with water and saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate.
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Recrystallize the crude product from ethanol to yield colorless crystals of ethyl 5-chlorobenzofuran-2-carboxylate.[2]
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Experimental Protocol: Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid
This protocol details the hydrolysis of the ethyl ester to the final carboxylic acid.[3]
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Materials:
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Ethyl 5-chlorobenzofuran-2-carboxylate
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Ethanol (EtOH)
-
Deionized water
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Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve Ethyl 5-chlorobenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then place it in an ice bath.
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Slowly acidify the mixture to a pH of 1-2 with concentrated HCl, which will cause a precipitate to form.
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Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the solid with cold water.
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Dry the product under vacuum to yield 5-Chlorobenzofuran-2-carboxylic acid. The product is typically of high purity.[3]
-
Caption: Synthetic pathway for 5-Chlorobenzofuran-2-carboxylic acid.
Spectral Data
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzofuran ring are expected to appear in the range of δ 7.0-8.0 ppm. The carboxylic acid proton will show a characteristic broad singlet at a downfield chemical shift, typically >10 ppm. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. Aromatic carbons will appear between δ 110-160 ppm. |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be observed around 1680-1710 cm⁻¹. C-O stretching and C-Cl stretching will also be present.[4] |
| Mass Spec. (EI) | The molecular ion peak (M⁺) is expected at m/z 196 and 198 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] |
Reactivity and Biological Applications
The carboxylic acid group of 5-Chlorobenzofuran-2-carboxylic acid is a versatile functional handle for various chemical transformations, including esterification, amidation, and reduction. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of biological activities, including:
-
Anti-inflammatory Activity: Benzofuran derivatives have been shown to inhibit inflammatory pathways.[6] The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
-
Antimicrobial Activity: Various benzofuran derivatives exhibit activity against a range of bacterial and fungal pathogens.[1] Standard methods like the agar well diffusion or broth microdilution assays can be used to determine the minimum inhibitory concentration (MIC).
-
Anticancer Activity: The benzofuran scaffold is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
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Cell Line: RAW 264.7 murine macrophages.
-
Materials:
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RAW 264.7 cells
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
5-Chlorobenzofuran-2-carboxylic acid (and derivatives)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
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After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
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Caption: Workflow for the in-vitro anti-inflammatory assay.
Signaling Pathway Modulation
Benzofuran derivatives have been reported to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory cytokines and cell proliferation markers.
Caption: Potential inhibition of the NF-κB signaling pathway.
Safety and Handling
5-Chlorobenzofuran-2-carboxylic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
5-Chlorobenzofuran-2-carboxylic acid is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with a wide range of biological activities. The information presented in this guide serves as a comprehensive resource for researchers and developers working with this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzofuran-2-carboxylic acid [webbook.nist.gov]
